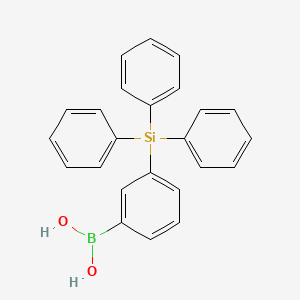

(3-(Triphenylsilyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(Triphenylsilyl)phenyl)boronic acid is an organoboron compound with the molecular formula C24H21BO2Si. It is a derivative of boronic acid where the boron atom is bonded to a phenyl group substituted with a triphenylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Triphenylsilyl)phenyl)boronic acid typically involves the reaction of a triphenylsilyl-substituted phenylboronic acid with appropriate reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under controlled conditions to prevent over-alkylation .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions. These reactions add a B-H bond across an alkene or alkyne, producing the corresponding boronic acid. The process is generally rapid and efficient, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Triphenylsilyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .

Wissenschaftliche Forschungsanwendungen

(3-(Triphenylsilyl)phenyl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-(Triphenylsilyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with other molecules. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to produce the coupled product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-(Trimethylsilyl)phenyl)boronic acid: Similar in structure but with a trimethylsilyl group instead of a triphenylsilyl group.

Phenylboronic acid: Lacks the silyl substitution, making it less sterically hindered and more reactive in certain conditions.

4-Formylphenylboronic acid: Contains a formyl group, which alters its reactivity and applications.

Uniqueness

(3-(Triphenylsilyl)phenyl)boronic acid is unique due to the presence of the bulky triphenylsilyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance is a factor, such as in the synthesis of complex organic molecules .

Biologische Aktivität

(3-(Triphenylsilyl)phenyl)boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modify the pharmacokinetic properties of drugs. This article reviews the biological activities associated with this compound, including its anticancer, antibacterial, and antioxidant properties, supported by recent research findings and case studies.

This compound has the molecular formula C24H21BO2Si. Its structure includes a boronic acid functional group attached to a triphenylsilyl moiety, which enhances its lipophilicity and potential for biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicated the compound's cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer). The compound showed an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating moderate efficacy in inhibiting cell proliferation .

Table 1: Anticancer Activity of this compound

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's ability to bind covalently to serine residues in these enzymes enhances its potential as a therapeutic agent against resistant infections .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | TBD | Ongoing studies |

| S. aureus | TBD | Ongoing studies |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and CUPRAC assays. The compound exhibited strong free radical scavenging activity, with an IC50 value of 0.14 ± 0.01 µg/mL in DPPH assays, indicating its potential role in mitigating oxidative stress-related diseases .

Table 3: Antioxidant Activity

Case Studies

A notable case study involved the formulation of a cream containing this compound, which was tested for its biological activities in vivo and in vitro. The results indicated not only significant antibacterial and antioxidant effects but also a lack of toxicity towards healthy cells, suggesting its suitability for therapeutic applications .

Eigenschaften

Molekularformel |

C24H21BO2Si |

|---|---|

Molekulargewicht |

380.3 g/mol |

IUPAC-Name |

(3-triphenylsilylphenyl)boronic acid |

InChI |

InChI=1S/C24H21BO2Si/c26-25(27)20-11-10-18-24(19-20)28(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-27H |

InChI-Schlüssel |

VESHSFVPYAHBNK-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.